1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone is a chemical compound characterized by its unique structure which includes a fluorinated phenyl group and an ethylpiperazine moiety. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its molecular formula is C14H20FN2O, and it is recognized by the Chemical Abstracts Service registry number 2198407.
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone typically involves several steps that can be conducted using various methods. The general approach includes:
The reaction conditions are optimized to ensure high yields and purity of the final product, often involving temperature control and anhydrous conditions to prevent hydrolysis of sensitive intermediates. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process.
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone is capable of undergoing various chemical reactions, including:
These reactions are significant for modifying the compound's structure and enhancing its biological properties .
The mechanism of action for 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone involves its interaction with specific biological targets. The ethylpiperazine moiety can interact with various receptors or enzymes, modulating their activity. The chloro group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in protein function or enzyme activity. This interaction profile makes it a candidate for further investigation in drug development .
The physical and chemical properties of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone include:
These properties are essential for understanding its behavior in biological systems and during synthetic processes .
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone has several scientific applications:
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone (CAS: 694517-02-7) is a synthetic organic compound characterized by a ketone-substituted fluorophenyl ring linked to an N-ethylpiperazine moiety. Its molecular formula is C₁₄H₁₉FN₂O, with a molecular weight of 250.32 g/mol [6]. This structure embodies key pharmacophoric elements prevalent in central nervous system (CNS) and oncology therapeutics, including a fluorinated aromatic system capable of enhancing bioavailability and a piperazine ring known to facilitate receptor interactions. The compound serves as a versatile chemical building block, particularly in the development of atypical dopamine transporter inhibitors and anticancer agents targeting enzyme function and cellular proliferation pathways [1] [3] .
Table 1: Core Chemical Identifiers of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone
Property | Value |
---|---|
IUPAC Name | 1-(4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl)ethan-1-one |
Molecular Formula | C₁₄H₁₉FN₂O |
Molecular Weight | 250.32 g/mol |
CAS Registry Number | 694517-02-7 |
SMILES | CC(=O)C1=CC=C(C(F)=C1)N1CCN(CC1)CC |
InChI Key | OEKIGSYJAZJLKI-UHFFFAOYSA-N |
Physical Form (Commercial) | Powder |
The compound’s structural framework—specifically the 3-fluorophenyl-ethylpiperazine unit—is integral to designing ligands for neuropsychiatric and neurodegenerative disorders. The fluorine atom enhances blood-brain barrier (BBB) penetration through increased lipophilicity and metabolic stability, while the ethylpiperazine moiety provides a protonatable nitrogen critical for ionic interactions with neuronal receptors and transporters [3] [10]. This scaffold is evolutionarily related to established pharmacophores in antipsychotics (e.g., aripiprazole derivatives) and cognitive enhancers, where piperazine rings are ubiquitous for dopamine and serotonin receptor modulation [7].
Notably, the closely related derivative [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine (EVT-1807975, CAS: 1039892-84-6) demonstrates targeted bioactivity within the CNS. Its primary amine group replaces the ketone, enabling covalent conjugation or enhanced receptor binding. Molecular docking analyses indicate high affinity for neurotransmitter receptors, particularly those within dopaminergic and serotonergic pathways implicated in schizophrenia, depression, and Parkinson’s disease [3]. The ethylpiperazine component facilitates interactions with conserved aspartate residues (e.g., Asp85 in dopamine D₂ receptors) via hydrogen bonding, a feature corroborated by computational modeling [7].
Derivatives incorporating this scaffold exhibit potent anticancer activities through dual mechanisms: topoisomerase II (Topo II) inhibition and interference with cancer-associated carbonic anhydrase IX (CAIX). In piperazine-linked 1,8-naphthalimide conjugates (e.g., SA1-SA7), the 4-(4-ethylpiperazin-1-yl)-3-fluorophenyl moiety enhances cellular uptake and cytoplasmic dispersion, enabling real-time imaging alongside cytotoxicity. Compound SA5 reduced breast cancer (4T1) cell viability to <80% at 0.7 μM, outperforming etoposide and inducing apoptosis via DNA interaction .
Similarly, benzimidazole-chalcone hybrids featuring analogous piperazine components act as non-intercalative Topo II catalytic inhibitors. These compounds suppress ATP binding to Topo II, preventing DNA strand passage and inducing lethal DNA damage in proliferating cells. Lead compound 4n demonstrated 94.9% Topo II inhibition at 20 μM alongside broad-spectrum antiproliferative activity (IC₅₀ < 5 μM across A549, HepG2, MG63, and LNCaP cell lines) [9]. Structure-activity relationship (SAR) studies emphasize the critical contribution of the ethylpiperazine group to DNA binding affinity and cellular permeability, with electron-donating substituents (e.g., -CH₃, -OCH₃) enhancing potency [9].
Table 2: Anticancer Derivatives Featuring the 4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl Scaffold
Derivative Class | Representative Compound | Key Biological Activity | Mechanistic Insight |
---|---|---|---|
Piperazine-Naphthalimides | SA5 | IC₅₀ < 0.7 μM (4T1 cells); Cytoplasmic dispersion | DNA intercalation; Topo II inhibition; CAIX targeting |
Benzimidazole-Chalcones | 4n | Topo II inhibition: 94.9% at 20 μM; IC₅₀ < 5 μM (multi-cell) | Non-intercalative catalytic inhibition of Topo II |
Naphthalimide-Arylsulfonyl | SA1-SA7 series | Viability reduction (82-95% at 1 μg/mL in 3T3 cells) | Selective targeting of CAIX-expressing cancers |
This compound’s biphenyl- and sulfoxide-containing analogues represent a transformative advance in atypical dopamine transporter (DAT) inhibitor design. Unlike cocaine-like DAT inhibitors that bind outward-facing conformations and induce hyperactivity, atypical inhibitors (e.g., JJC8-091, RDS-104) stabilize inward-facing DAT states, blocking dopamine reuptake without abuse potential. The 4-(4-ethylpiperazin-1-yl)-3-fluorophenyl group, when integrated into sulfinylacetamide pharmacophores, confers high DAT affinity (Kᵢ = 2–30 nM) and selectivity over serotonin (SERT) and norepinephrine transporters (NET) [8] [10].
Crucially, molecular docking reveals that the protonated piperazine nitrogen forms a salt bridge with DAT residue Asp79, while the fluorophenyl group occupies a hydrophobic subpocket. This binding mode was validated using Y156F and Y335A DAT mutants, where analogues like 10k retained affinity—confirming preference for inward-facing conformations [8] [10]. Optimized compounds such as 11b (DAT Kᵢ = 2.5 nM) demonstrate >100-fold DAT/SERT selectivity and suppress cocaine-induced locomotor activation in mice, supporting their potential as anti-addiction therapeutics [10].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: